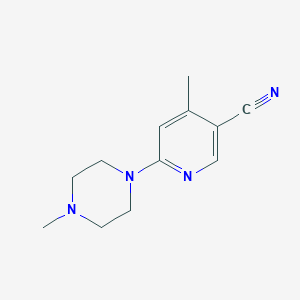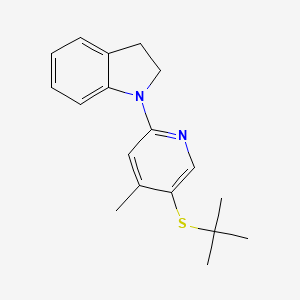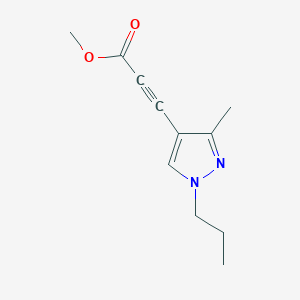![molecular formula C11H23N3O B11794174 2-amino-1-[(2S)-2-[(dimethylamino)methyl]piperidin-1-yl]propan-1-one](/img/structure/B11794174.png)
2-amino-1-[(2S)-2-[(dimethylamino)methyl]piperidin-1-yl]propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-1-[(2S)-2-[(dimethylamino)methyl]piperidin-1-yl]propan-1-one is an organic compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique molecular configuration, which includes an amino group, a piperidine ring, and a dimethylamino group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-[(2S)-2-[(dimethylamino)methyl]piperidin-1-yl]propan-1-one typically involves multiple steps. One common method includes the reaction of piperidine with formaldehyde and dimethylamine, followed by the addition of an amino group to the resulting intermediate. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced technologies such as high-pressure reactors and automated control systems ensures high yield and purity of the final product. The industrial methods are designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions
2-amino-1-[(2S)-2-[(dimethylamino)methyl]piperidin-1-yl]propan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron or aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-amino-1-[(2S)-2-[(dimethylamino)methyl]piperidin-1-yl]propan-1-one has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic effects, including its role as an intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-amino-1-[(2S)-2-[(dimethylamino)methyl]piperidin-1-yl]propan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved often include signal transduction and metabolic processes, which are crucial for understanding its therapeutic potential.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-amino-2-methyl-1-propanol: Known for its use in the synthesis of pharmaceuticals and as a buffering agent.
2-amino-2-methylpropan-1-ol: Utilized in the production of surfactants and emulsifiers.
Uniqueness
2-amino-1-[(2S)-2-[(dimethylamino)methyl]piperidin-1-yl]propan-1-one stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its ability to undergo diverse reactions and its applications in various fields make it a valuable compound for research and industrial purposes.
Eigenschaften
Molekularformel |
C11H23N3O |
|---|---|
Molekulargewicht |
213.32 g/mol |
IUPAC-Name |
2-amino-1-[(2S)-2-[(dimethylamino)methyl]piperidin-1-yl]propan-1-one |
InChI |
InChI=1S/C11H23N3O/c1-9(12)11(15)14-7-5-4-6-10(14)8-13(2)3/h9-10H,4-8,12H2,1-3H3/t9?,10-/m0/s1 |
InChI-Schlüssel |
LJBQNZXSPGCRRL-AXDSSHIGSA-N |
Isomerische SMILES |
CC(C(=O)N1CCCC[C@H]1CN(C)C)N |
Kanonische SMILES |
CC(C(=O)N1CCCCC1CN(C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-amino-N,3-dimethyl-N-[(3S)-1-methylpyrrolidin-3-yl]butanamide](/img/structure/B11794107.png)

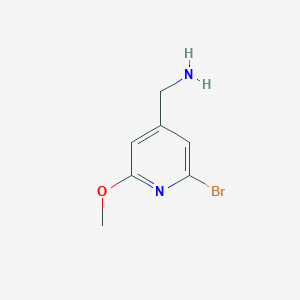
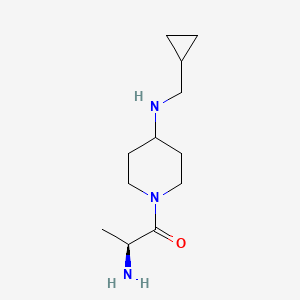
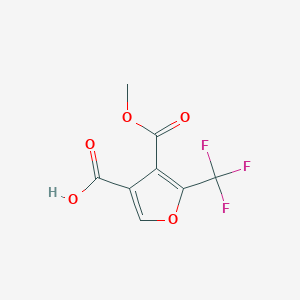
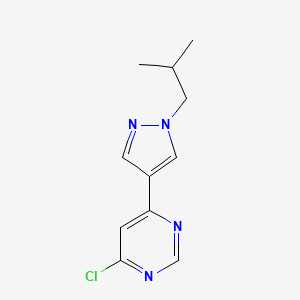
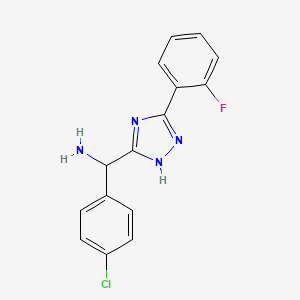

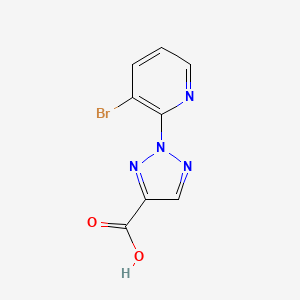
![1-Methyl-3,4-dihydro-1H-pyrimido[1,6-A]pyrimidine-6,8(2H,7H)-dione](/img/structure/B11794153.png)

